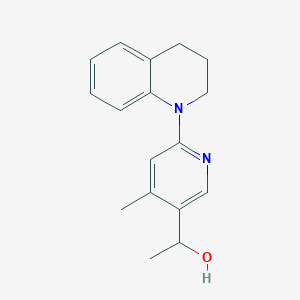

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol

Beschreibung

1-(6-(3,4-Dihydrochinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol ist eine komplexe organische Verbindung, die einen Chinolin- und einen Pyridinrest aufweist.

Eigenschaften

Molekularformel |

C17H20N2O |

|---|---|

Molekulargewicht |

268.35 g/mol |

IUPAC-Name |

1-[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]ethanol |

InChI |

InChI=1S/C17H20N2O/c1-12-10-17(18-11-15(12)13(2)20)19-9-5-7-14-6-3-4-8-16(14)19/h3-4,6,8,10-11,13,20H,5,7,9H2,1-2H3 |

InChI-Schlüssel |

AQHLSWMDFBMRPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1C(C)O)N2CCCC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(6-(3,4-Dihydrochinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Ansatz ist es, mit dem Chinolinderivat zu beginnen und den Pyridinrest durch eine Reihe von Substitutions- und Kupplungsreaktionen einzuführen. Der letzte Schritt beinhaltet häufig die Reduktion eines Keton- oder Aldehydintermediats, um die Ethanolgruppe zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Verwendung von Hochdruckreaktoren, fortschrittlichen Katalysatoren und kontinuierlichen Fließsystemen, um eine effiziente und skalierbare Synthese zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(6-(3,4-Dihydrochinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als potenzieller Therapeutikum erforscht aufgrund seiner einzigartigen strukturellen Merkmale.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(6-(3,4-Dihydrochinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Chinolin- und Pyridinreste können an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Diese Verbindung kann auch zelluläre Pfade stören, was zu den beobachteten biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The quinoline and pyridine moieties can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4-Dihydrochinolin-1(2H)-on-Derivate: Diese Verbindungen teilen den Chinolinkern und zeigen ähnliche biologische Aktivitäten.

Pyridin-Derivate: Verbindungen mit einem Pyridinring, die vergleichbare chemische Reaktivität und Anwendungen aufweisen.

Einzigartigkeit

1-(6-(3,4-Dihydrochinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol ist einzigartig aufgrund der Kombination von Chinolin- und Pyridinresten in einem einzigen Molekül. Dieses strukturelle Merkmal verleiht besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Biologische Aktivität

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol is a complex organic compound characterized by its unique structural features, which include both quinoline and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Characteristics

The molecular formula of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol is C17H20N2O, with a molecular weight of approximately 268.35 g/mol. Its structure includes a hydroxyl group attached to an ethyl chain that connects a 4-methylpyridine ring to a 3,4-dihydroquinoline unit. This unique combination imparts distinct chemical properties that enhance its biological activity compared to other similar compounds .

Antimicrobial Activity

Research indicates that 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action is believed to involve interference with cellular pathways by modulating enzyme activity or receptor interactions .

Anticancer Properties

The compound has also shown promise as an anticancer agent. Studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been observed to interact with specific targets involved in cancer cell growth and survival, making it a candidate for further investigation in cancer therapeutics .

The biological activity of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol may be attributed to several mechanisms:

- Receptor Binding : The compound can bind to specific receptors or enzymes, influencing their functions and disrupting normal cellular processes.

- Enzyme Modulation : It may modulate the activity of enzymes involved in critical pathways such as apoptosis and cell cycle regulation .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Antimicrobial Activity : A study conducted on various bacterial strains revealed that 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol exhibited potent antibacterial effects, particularly against Gram-positive bacteria .

- Anticancer Evaluation : Another investigation focused on its anticancer properties demonstrated that the compound significantly reduced the viability of cancer cell lines in vitro, indicating its potential as an anticancer drug candidate .

Data Summary

The following table summarizes key findings related to the biological activities of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol:

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Significant against various strains | Enzyme inhibition and receptor modulation |

| Anticancer | Reduces viability of cancer cells | Induction of apoptosis and cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.